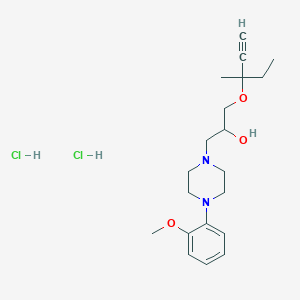
2-(4-fluorophenyl)-N-(3-methoxybenzyl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-fluorophenyl)-N-(3-methoxybenzyl)-2H-tetrazole-5-carboxamide, also known as ABT-639, is a selective T-type calcium channel blocker. It was first synthesized by Abbott Laboratories in 2008 and has since gained attention for its potential therapeutic applications.
Scientific Research Applications
Synthesis and Characterization
Research on structurally related compounds often focuses on synthesis and characterization techniques. For example, Hassan et al. (2014, 2015) detailed the synthesis of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, highlighting methods that could be relevant for synthesizing and characterizing compounds like "2-(4-fluorophenyl)-N-(3-methoxybenzyl)-2H-tetrazole-5-carboxamide" (Hassan, Hafez, & Osman, 2014; Hassan, Hafez, Osman, & Ali, 2015).
Cytotoxic Activity
The cytotoxic activity of similar compounds has been a significant area of study, suggesting potential applications in cancer research or as antimicrobial agents. For instance, compounds with similar structures have been evaluated for their in vitro cytotoxic activity against various cancer cell lines, offering insights into the therapeutic potential of tetrazole derivatives (Hassan, Hafez, & Osman, 2014; Hassan, Hafez, Osman, & Ali, 2015).
Electron Delocalization Studies
The study of electron delocalization within similar compounds can provide insights into the electronic structure and stability, which are crucial for developing new materials with specific electronic properties (Hobbs et al., 2010).
Fluorine-18 Labeling
Research into the development of fluorine-18-labeled compounds for imaging applications, such as positron emission tomography (PET), may offer pathways for the use of "2-(4-fluorophenyl)-N-(3-methoxybenzyl)-2H-tetrazole-5-carboxamide" in diagnostic imaging or as a tracer in biological systems (Lang et al., 1999).
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O2/c1-24-14-4-2-3-11(9-14)10-18-16(23)15-19-21-22(20-15)13-7-5-12(17)6-8-13/h2-9H,10H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOQBPHUUDFIES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(3-methoxybenzyl)-2H-tetrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-benzyl-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2943384.png)
![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2943385.png)

![2-[2-(2-Methylpropanamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2943389.png)
![Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2943390.png)
![2-Chloro-5-(6-ethoxyimidazo[1,2-b]pyridazin-2-yl)aniline](/img/structure/B2943391.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide](/img/structure/B2943395.png)